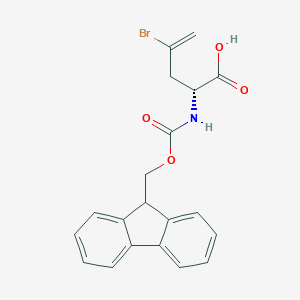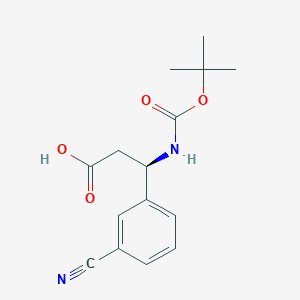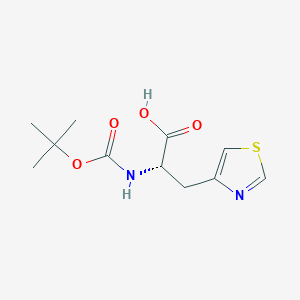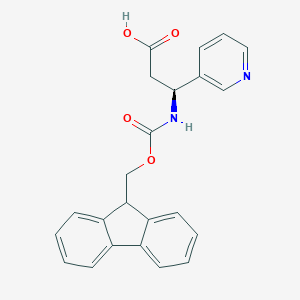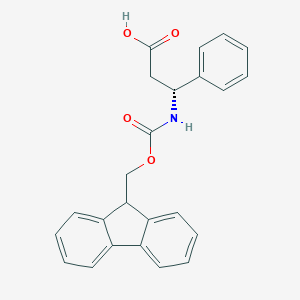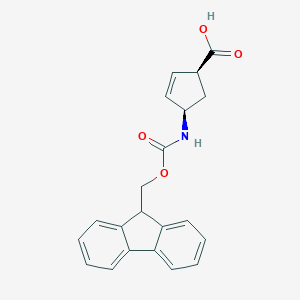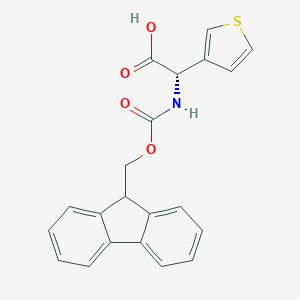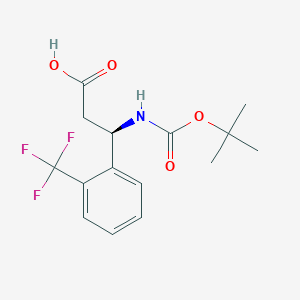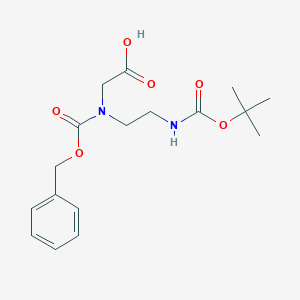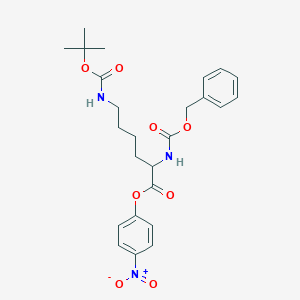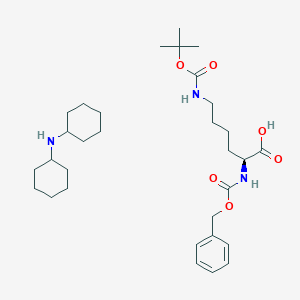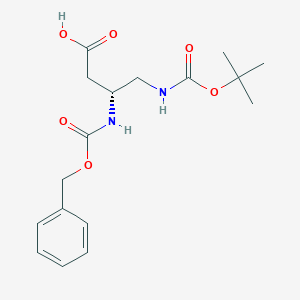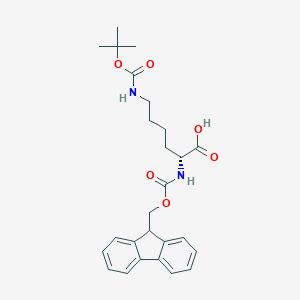
Fmoc-D-赖氨酸(Boc)-OH
描述
Fmoc-D-Lys(Boc)-OH,也称为N-α-Fmoc-N-ε-Boc-D-赖氨酸,是氨基酸赖氨酸的衍生物。由于其能够保护赖氨酸的α-氨基和ε-氨基,它常用于固相肽合成(SPPS)。Fmoc(9-芴甲氧羰基)基团保护α-氨基,而Boc(叔丁氧羰基)基团保护ε-氨基。这种双重保护允许选择性脱保护和随后的肽键形成,使其成为合成复杂肽的宝贵工具。
科学研究应用
Fmoc-D-Lys(Boc)-OH 广泛用于科学研究,特别是在化学、生物学和医学领域。其一些应用包括:
肽合成: 它是肽和蛋白质合成的关键试剂,允许掺入具有受保护氨基的赖氨酸残基。
药物开发: 使用 Fmoc-D-Lys(Boc)-OH 合成的肽用于开发治疗剂和疫苗。
作用机制
Fmoc-D-Lys(Boc)-OH 的作用机制主要与其在肽合成中作为保护基团的作用有关。Fmoc 基团保护 α-氨基,防止在肽键形成过程中发生不必要的反应。Boc 基团保护 ε-氨基,允许选择性脱保护和随后的反应。 该化合物没有直接的生物学靶点或途径,但有助于合成可能具有特定生物活性的肽 .
生化分析
Biochemical Properties
Fmoc-D-Lys(Boc)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various biomolecules during the peptide synthesis process . The nature of these interactions is primarily through the formation of peptide bonds in the solid-phase peptide synthesis .
Cellular Effects
The effects of Fmoc-D-Lys(Boc)-OH on cells are primarily observed in the context of its role in peptide synthesis. The peptides synthesized using Fmoc-D-Lys(Boc)-OH can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Fmoc-D-Lys(Boc)-OH is centered around its role in peptide bond formation during SPPS . It exerts its effects at the molecular level through binding interactions with biomolecules during the synthesis process .
Temporal Effects in Laboratory Settings
In laboratory settings, Fmoc-D-Lys(Boc)-OH exhibits stability and efficacy in SPPS . The long-term effects of Fmoc-D-Lys(Boc)-OH on cellular function are typically observed through the actions of the peptides it helps synthesize .
Metabolic Pathways
Fmoc-D-Lys(Boc)-OH is involved in the metabolic pathways of peptide synthesis . It interacts with enzymes and cofactors during this process .
Transport and Distribution
The transport and distribution of Fmoc-D-Lys(Boc)-OH within cells and tissues are primarily related to its role in peptide synthesis .
Subcellular Localization
The subcellular localization of Fmoc-D-Lys(Boc)-OH is not well-defined as it is typically used in vitro for peptide synthesis . The peptides it helps synthesize can have specific subcellular localizations depending on their sequences and post-translational modifications .
准备方法
合成路线和反应条件
Fmoc-D-Lys(Boc)-OH 的合成通常涉及用 Fmoc 基团保护 D-赖氨酸的 α-氨基,用 Boc 基团保护 ε-氨基。该过程从 D-赖氨酸与 Fmoc 氯化物在碳酸钠或三乙胺等碱存在下反应开始,形成 Fmoc-D-Lys-OH。 然后用二叔丁基二碳酸酯(Boc2O)在碱存在下与该中间体反应,以保护ε-氨基,从而形成Fmoc-D-Lys(Boc)-OH .
工业生产方法
Fmoc-D-Lys(Boc)-OH 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化肽合成仪和大型反应器,以确保高产率和纯度。反应条件经过优化,以最大限度地减少副反应并最大化保护步骤的效率。
化学反应分析
反应类型
Fmoc-D-Lys(Boc)-OH 会经历几种类型的化学反应,包括:
脱保护反应: Fmoc 基团可以使用哌啶等碱除去,而 Boc 基团可以使用三氟乙酸 (TFA) 等酸除去。
肽键形成: 该化合物用于 SPPS 与其他氨基酸形成肽键。
常用试剂和条件
脱保护: 用于除去 Fmoc 的哌啶和用于除去 Boc 的 TFA。
偶联试剂: 常用的偶联试剂包括 N,N’-二异丙基碳二亚胺 (DIC) 和 O-苯并三唑-N,N,N’,N’-四甲基-脲鎓-六氟磷酸盐 (HBTU)。
形成的主要产物
脱保护的赖氨酸衍生物: 除去 Fmoc 和 Boc 基团会产生 D-赖氨酸。
肽: 在 SPPS 过程中形成的主要产物是所需的肽序列。
相似化合物的比较
类似化合物
Fmoc-Lys(Boc)-OH: 类似于 Fmoc-D-Lys(Boc)-OH,但使用 L-赖氨酸异构体。
Fmoc-D-Lys-OH: 缺少 ε-氨基上的 Boc 保护。
Fmoc-Lys-OH: L-赖氨酸异构体,没有 Boc 保护。
独特性
Fmoc-D-Lys(Boc)-OH 的独特性在于它对 α-氨基和 ε-氨基的双重保护,允许在肽合成中进行更大的控制和选择性。 使用 D-赖氨酸异构体还提供了与 L-异构体相比不同的立体化学性质,这在某些合成和生物学应用中可能是有利的 .
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRUUWFGLGNQLI-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544408 | |
| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92122-45-7 | |
| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Fmoc-D-Lys(Boc)-OH in the synthesis of Ganirelix Acetate?
A1: Fmoc-D-Lys(Boc)-OH serves as a protected building block in the solid-phase peptide synthesis of Ganirelix Acetate. Specifically, it replaces Fmoc-D-HArg(Et)2-OH in the peptide sequence [, ]. This substitution, along with the replacement of Fmoc-HArg(Et)2-OH by Fmoc-Lys(Boc)-OH, is suggested to offer advantages in terms of purity, impurity profile, and cost-effectiveness during large-scale production [, ].
Q2: How does using Fmoc-D-Lys(Boc)-OH in the synthesis process affect the yield of Ganirelix Acetate?
A2: One of the research papers [] highlights that replacing Fmoc-D-HArg(Et)2-OH with Fmoc-D-Lys(Boc)-OH, coupled with using water as the reaction solvent within a controlled pH range, can significantly improve the content of Ganirelix Acetate in the crude peptide. Furthermore, a two-step HPLC purification method further enhances the product yield [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


